molecular formula C14H11N3OS B14435404 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide CAS No. 76993-15-2

3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B14435404
CAS No.: 76993-15-2
M. Wt: 269.32 g/mol
InChI Key: GSGCYZMWGQJNNC-UHFFFAOYSA-N
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Description

3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants in the presence of a catalyst, such as para-toluenesulfonic acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve the use of magnetically recoverable nano-catalysts, which can be easily separated from the reaction medium using an external magnet. These catalysts offer advantages such as high surface area and simple preparation, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ortho-formylbenzoic acid for cyclization reactions and various oxidizing or reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions include angular isoindole-6,12-dione derivatives and pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine derivatives .

Scientific Research Applications

3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:

Properties

CAS No.

76993-15-2

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C14H11N3OS/c15-11-9-6-7-10(8-4-2-1-3-5-8)17-14(9)19-12(11)13(16)18/h1-7H,15H2,(H2,16,18)

InChI Key

GSGCYZMWGQJNNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)N)N

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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